![molecular formula C15H15N3O4S B2354194 methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate CAS No. 325994-79-4](/img/structure/B2354194.png)
methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as MPA, and it is a member of the sulfonamide family of compounds. MPA has been found to have a variety of potential uses in scientific research, including as a tool for studying the mechanisms of action of certain enzymes and as a potential therapeutic agent for the treatment of certain diseases.
作用机制
The mechanism of action of MPA is not well understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes. Specifically, MPA has been found to inhibit the activity of dihydropteroate synthase, an enzyme that is involved in the synthesis of folate. By inhibiting this enzyme, MPA can disrupt the synthesis of folate, which is essential for the growth and replication of certain microorganisms.
Biochemical and Physiological Effects:
MPA has a number of biochemical and physiological effects. It has been found to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to have antitumor activity against certain types of cancer cells. Additionally, MPA has been found to have anti-inflammatory activity, which could make it useful for the treatment of certain inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using MPA in lab experiments is that it is a well-characterized compound. This means that researchers can easily obtain pure samples of the compound and use it in their experiments. Additionally, MPA has been found to have a wide range of potential applications in scientific research, which makes it a versatile tool for studying a variety of biological processes.
However, there are also some limitations to using MPA in lab experiments. One of the main limitations is that the compound can be difficult and expensive to synthesize. Additionally, the mechanism of action of MPA is not well understood, which can make it difficult to interpret the results of experiments that use this compound.
未来方向
There are a number of potential future directions for research on MPA. One area of research could focus on further elucidating the mechanism of action of the compound. This could involve studying the interactions between MPA and its target enzymes in greater detail.
Another potential area of research could focus on developing new synthetic methods for producing MPA. This could involve developing more efficient and cost-effective methods for synthesizing the compound.
Finally, research could also focus on exploring the potential therapeutic applications of MPA. This could involve studying the compound's effects on a variety of different diseases and conditions, as well as developing new formulations and delivery methods for the compound.
合成方法
The synthesis of MPA involves a series of chemical reactions that start with the compound 4-aminobenzoic acid. This compound is first reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with the compound 2-mercaptobenzothiazole to form the corresponding sulfonamide. The resulting sulfonamide is then reacted with the compound 6-methyl-4-oxo-1H-pyrimidine-2-thiol to form MPA.
科学研究应用
MPA has a number of potential applications in scientific research. One of the most promising applications is as a tool for studying the mechanisms of action of certain enzymes. MPA has been found to inhibit the activity of certain enzymes, which can be used to study the role of these enzymes in various biological processes.
Another potential application of MPA is as a therapeutic agent for the treatment of certain diseases. MPA has been found to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to have antitumor activity against certain types of cancer cells.
属性
IUPAC Name |
methyl 4-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-9-7-12(19)18-15(16-9)23-8-13(20)17-11-5-3-10(4-6-11)14(21)22-2/h3-7H,8H2,1-2H3,(H,17,20)(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMAGZYWOVGMOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

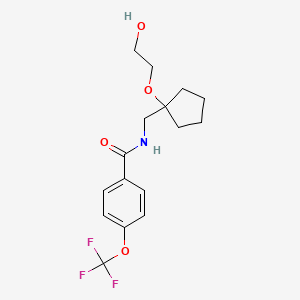

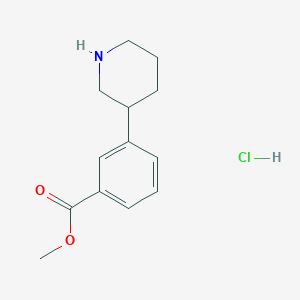
![Methyl 3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2354119.png)
![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)
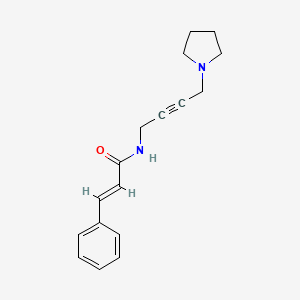
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)
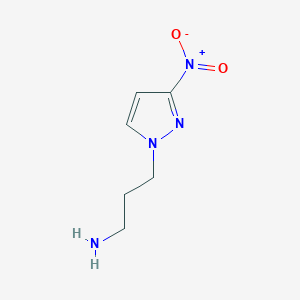

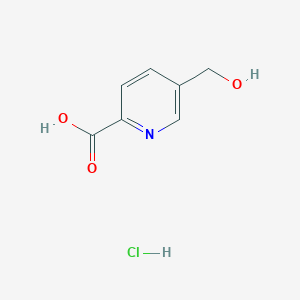
![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)
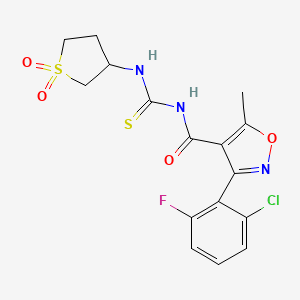
![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)
